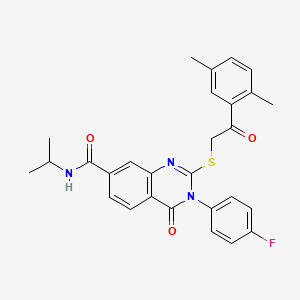

2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

The compound 2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative featuring a thioether-linked 2,5-dimethylphenyl ketone moiety, a 4-fluorophenyl substituent, and an isopropyl carboxamide group.

Friedel-Crafts acylation for aryl group incorporation.

Thioether formation via nucleophilic substitution with α-halogenated ketones.

Cyclization to construct the dihydroquinazoline core.

Structural characterization would employ 1H/13C-NMR, IR spectroscopy, mass spectrometry (MS), and elemental analysis, as seen in related sulfonyl-triazole derivatives . Key spectral markers include:

- IR: C=O stretches (~1660–1680 cm⁻¹), C=S vibrations (~1240–1255 cm⁻¹), and NH bands (~3150–3414 cm⁻¹).

- NMR: Distinct aromatic proton environments for fluorophenyl and dimethylphenyl groups.

Properties

IUPAC Name |

2-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26FN3O3S/c1-16(2)30-26(34)19-7-12-22-24(14-19)31-28(32(27(22)35)21-10-8-20(29)9-11-21)36-15-25(33)23-13-17(3)5-6-18(23)4/h5-14,16H,15H2,1-4H3,(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNATNCKFLGGFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NC(C)C)C(=O)N2C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a core structure that includes a quinazoline ring fused with a carboxamide group. Its molecular formula is with a molecular weight of approximately 396.49 g/mol. The presence of a fluorine atom and a dimethylphenyl group contributes to its unique chemical reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, including drug-resistant pathogens.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, presenting potential in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Interaction with Cellular Signaling Pathways : It likely interferes with pathways such as the NF-kB pathway, which is crucial in inflammation and cancer progression.

- Induction of Oxidative Stress : By promoting reactive oxygen species (ROS) production, it may lead to cellular damage in cancer cells.

Anticancer Studies

A study conducted on various cancer cell lines demonstrated that the compound effectively reduced cell viability with an IC50 value ranging from 5 to 15 µM across different types of cancer cells. The mechanism was primarily linked to the activation of caspase pathways leading to apoptosis .

Antimicrobial Activity

In vitro assays revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 32 µg/mL .

Anti-inflammatory Effects

Research on animal models indicated that administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. The anti-inflammatory effect was comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Tables

| Biological Activity | IC50/MIC Value | Reference |

|---|---|---|

| Anticancer | 5 - 15 µM | |

| Antibacterial (MRSA) | 32 µg/mL | |

| Anti-inflammatory | N/A |

Case Studies

- Breast Cancer Model : In a xenograft model of breast cancer, treatment with this compound led to a significant reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent.

- Infection Control : A clinical case involving a patient with recurrent MRSA infections showed improved outcomes following treatment with this compound as part of an antibiotic regimen.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to this structure may act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. Inhibition of COX-2 specifically has been linked to reduced inflammation and pain relief. The compound’s thioether linkage may enhance its ability to penetrate biological membranes, increasing its efficacy as an anti-inflammatory agent.

Table 1: Comparison of COX Inhibitors

| Compound Name | COX-1 Inhibition | COX-2 Inhibition | Reference |

|---|---|---|---|

| Compound A | Moderate | Strong | |

| Compound B | Weak | Moderate | |

| 2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)... | TBD | TBD | TBD |

Anticancer Potential

The quinazoline scaffold is known for its anticancer properties. Studies have shown that derivatives of quinazoline can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. The specific substitution patterns in this compound may enhance its selectivity towards cancer cell lines.

Case Study: Quinazoline Derivatives in Cancer Therapy

A study demonstrated that certain quinazoline derivatives exhibit potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of key signaling pathways that promote cell proliferation and survival .

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural features possess antimicrobial properties. The thioether moiety may contribute to the compound's ability to disrupt microbial cell membranes, leading to cell death.

Table 2: Antimicrobial Efficacy of Related Compounds

Comparison with Similar Compounds

Table 1: Substituent Impact on Properties

| Compound Class | Substituent (X/R) | Electronic Effects | Potential Implications |

|---|---|---|---|

| Triazoles [10–15] | X = H, Cl, Br; R = Ph/4-F-Ph | Electron-withdrawing X (Cl, Br) enhances sulfonyl group polarity | May influence solubility or receptor binding |

| Target Quinazoline | 4-Fluorophenyl, 2,5-dimethylphenyl | Fluorine (electron-withdrawing) and methyl (electron-donating) groups create balanced lipophilicity | Could optimize pharmacokinetics (e.g., membrane permeability) |

Spectral and Tautomeric Behavior

- Target Quinazoline : The thioether linkage eliminates tautomerism, with stable C-S-C vibrations (~700–750 cm⁻¹, inferred).

Research Implications and Limitations

Activity Data : The evidence lacks biological data for direct efficacy comparisons.

Structural Diversity : Quinazolines and triazoles occupy distinct niches; the former is prevalent in kinase inhibitors, while the latter is explored in antimicrobial agents.

Methodology : Both classes rely on S-alkylation and heterocyclization , but core differences limit extrapolation of properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.